4-(Difluoromethoxy)-3-formylbenzoic acid
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Overview
Description
4-(Difluoromethoxy)-3-formylbenzoic acid is an organic compound characterized by the presence of a difluoromethoxy group and a formyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethoxy)-3-formylbenzoic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the O-alkylation of 4-hydroxy-3-formylbenzoic acid with difluoromethylating agents. The reaction conditions often include the use of bases such as sodium hydroxide or potassium carbonate to facilitate the alkylation process .
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and purity. This can involve the use of more efficient catalysts and reaction conditions. For example, the use of sodium hydroxide as a base in the final step of the synthesis has been shown to be more economical and scalable compared to other bases .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethoxy)-3-formylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 4-(Difluoromethoxy)-3-carboxybenzoic acid.
Reduction: 4-(Difluoromethoxy)-3-hydroxymethylbenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
4-(Difluoromethoxy)-3-formylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor in various biological pathways.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of pulmonary fibrosis.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Difluoromethoxy)-3-formylbenzoic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the epithelial-mesenchymal transition (EMT) in lung epithelial cells by reducing the phosphorylation levels of Smad2/3, which are key proteins in the TGF-β1 signaling pathway . This inhibition leads to decreased expression of proteins associated with fibrosis, such as α-SMA and collagen I .
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid: Similar in structure but with a cyclopropylmethoxy group instead of a formyl group.
4-Difluoromethoxy-3-hydroxybenzaldehyde: Similar in structure but with a hydroxyl group instead of a carboxylic acid group.
Uniqueness
4-(Difluoromethoxy)-3-formylbenzoic acid is unique due to the presence of both a difluoromethoxy group and a formyl group on the benzoic acid core. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
4-(difluoromethoxy)-3-formylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O4/c10-9(11)15-7-2-1-5(8(13)14)3-6(7)4-12/h1-4,9H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYHMYHVBALDPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C=O)OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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